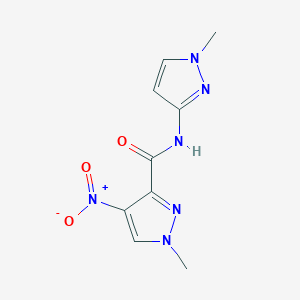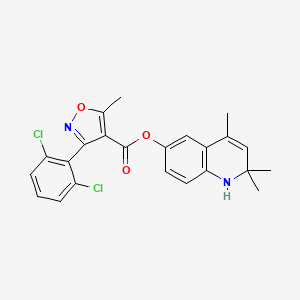![molecular formula C23H17Cl3N4O3S B10956955 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B10956955.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide group, and multiple chlorine substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a terminal alkyne with hydrazine, carbon monoxide, and an aryl iodide under palladium-catalyzed conditions . The resulting pyrazole derivative is then further functionalized through a series of substitution reactions to introduce the chloro and sulfonyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases to deprotonate the pyrazole ring, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions used but can include various substituted pyrazole derivatives and benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-1H-pyrazole: Shares the pyrazole ring but lacks the benzamide group.
N-(4-Chlorophenyl)-3,4-dichlorobenzamide: Similar benzamide structure but different substitution pattern.
Uniqueness
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE is unique due to its combination of a pyrazole ring and a benzamide group with multiple chlorine substitutions. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C23H17Cl3N4O3S |
|---|---|
Molekulargewicht |
535.8 g/mol |
IUPAC-Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H17Cl3N4O3S/c24-17-12-27-30(14-17)13-15-2-1-3-16(10-15)23(31)28-18-4-7-20(8-5-18)34(32,33)29-19-6-9-21(25)22(26)11-19/h1-12,14,29H,13H2,(H,28,31) |
InChI-Schlüssel |
SZEQFVZQEKWZQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)CN4C=C(C=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B10956872.png)
![methyl 4-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B10956873.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956886.png)
![{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether](/img/structure/B10956894.png)


![(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10956899.png)
![Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate](/img/structure/B10956903.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956909.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10956914.png)
![(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B10956918.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B10956919.png)
![(2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956929.png)
![[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]propanedinitrile](/img/structure/B10956931.png)
